molecular formula C22H23N3O6S B3895204 ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate

ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate

Cat. No.: B3895204
M. Wt: 457.5 g/mol
InChI Key: OVUJFGKZCATGMK-VBKFSLOCSA-N
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Description

Ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Formation of the Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of Intermediates: The benzodioxole and thiophene intermediates are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with ethyl piperazine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate: Similar structure with a furan ring instead of a thiophene ring.

    Ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(pyridine-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

Ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-2-29-22(28)25-9-7-24(8-10-25)21(27)16(23-20(26)19-4-3-11-32-19)12-15-5-6-17-18(13-15)31-14-30-17/h3-6,11-13H,2,7-10,14H2,1H3,(H,23,26)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUJFGKZCATGMK-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate
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ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate
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ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate
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ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate
Reactant of Route 5
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ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate
Reactant of Route 6
ethyl 4-[(Z)-3-(1,3-benzodioxol-5-yl)-2-(thiophene-2-carbonylamino)prop-2-enoyl]piperazine-1-carboxylate

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